Di-but-2-ynyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of non-symmetrical diamides and amido-esters from available propargylic acetates using selective palladium-catalysed diamino- and amino-alkoxy carbonylations has been described . Mechanistic studies and control experiments reveal a cascade process with allenoic amides, allylic amine and dienamide as crucial intermediates .Molecular Structure Analysis

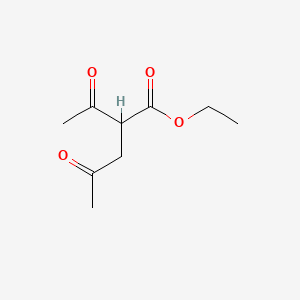

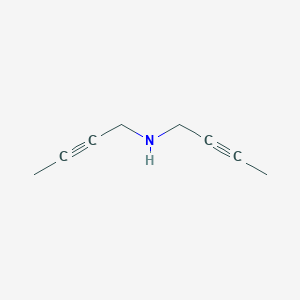

The molecular structure of Di-but-2-ynyl-amine is C8H11N . The exact mass is 121.08900 .Chemical Reactions Analysis

Amines, including Di-but-2-ynyl-amine, show up in the 0.5-5.0 ppm range in 1H NMR spectra . The location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear in the 2.3-3.0 ppm range .Physical And Chemical Properties Analysis

Di-but-2-ynyl-amine has a molecular weight of 121.18000 . Its boiling point is 190.4ºC at 760mmHg . The flash point is 64.9ºC .Scientific Research Applications

Medicinal Chemistry: Synthesis of Antidiabetic Drugs

Di-but-2-ynyl-amine is utilized in the synthesis of linagliptin , a potent DPP-4 inhibitor used in the treatment of type 2 diabetes . The compound serves as a precursor in the formation of process-related impurities during the drug’s development, highlighting its role in ensuring the quality and safety of pharmaceutical products.

Catalysis: Ligand for Transition Metal Catalysts

This compound can act as a ligand for transition metal catalysts used in various cycloaddition reactions, such as the [2 + 2 + 2] cycloaddition to form pyrrolidine structures . These catalysts are crucial for producing chiral molecules with high selectivity.

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for Di-but-2-ynyl-amine are not mentioned in the retrieved sources, the compound’s potential applications in various fields such as proteomics research are suggested . Further studies could explore these applications and develop new synthesis methods or applications for Di-but-2-ynyl-amine.

properties

IUPAC Name |

N-but-2-ynylbut-2-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h9H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSUYRUVVPJZGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNCC#CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389850 |

Source

|

| Record name | Di-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-but-2-ynyl-amine | |

CAS RN |

53146-06-8 |

Source

|

| Record name | Di-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)